molecular formula C17H12ClFN2O2S B2617007 (3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-fluorophenyl)methanone CAS No. 1396760-50-1

(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-fluorophenyl)methanone

Cat. No.: B2617007
CAS No.: 1396760-50-1
M. Wt: 362.8
InChI Key: XRAQAGHTUBMARN-UHFFFAOYSA-N
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Description

The compound "(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-fluorophenyl)methanone" features a benzothiazole core substituted with a chlorine atom at the 4-position, linked via an oxygen atom to an azetidine (four-membered nitrogen-containing ring). The azetidine is further connected to a 2-fluorophenyl methanone group. This structure combines electron-withdrawing substituents (Cl, F) with a conformationally strained azetidine ring, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O2S/c18-12-5-3-7-14-15(12)20-17(24-14)23-10-8-21(9-10)16(22)11-4-1-2-6-13(11)19/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAQAGHTUBMARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2F)OC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-fluorophenyl)methanone typically involves multiple steps:

  • Formation of the Benzo[d]thiazole Intermediate: : The synthesis begins with the preparation of the 4-chlorobenzo[d]thiazole intermediate. This can be achieved by reacting 4-chloroaniline with carbon disulfide and bromine in the presence of a base, followed by cyclization.

  • Azetidine Ring Formation: : The azetidine ring is introduced through a nucleophilic substitution reaction. The benzo[d]thiazole intermediate is reacted with azetidine-1-ylmethanol under basic conditions to form the azetidine derivative.

  • Coupling with Fluorophenyl Group: : The final step involves coupling the azetidine derivative with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as bromine for halogenation or nitric acid for nitration are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of azetidine and benzo[d]thiazole derivatives in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for developing new antibiotics.

Medicine

In medicine, (3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-fluorophenyl)methanone is explored for its anti-inflammatory and anticancer properties. It has shown promise in preclinical studies for reducing inflammation and inhibiting cancer cell proliferation.

Industry

Industrially, the compound could be used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals. Its structural motifs are valuable in the design of new drugs and pesticides.

Mechanism of Action

The mechanism of action of (3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-fluorophenyl)methanone involves interaction with specific molecular targets. In anti-inflammatory applications, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. In anticancer applications, it could interfere with cell signaling pathways, leading to apoptosis of cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

Target Compound vs. Benzothiazole-Amine Derivatives

, and 8 describe benzothiazole derivatives with propoxy linkers to amines (e.g., piperidine, piperazine). Key differences include:

  • Linker Type: The target compound uses an oxy-azetidine linker, whereas analogues like (4c) and (3d) employ a propoxy linker to six-membered amines (e.g., piperidine) .
  • Substituents : The 4-chloro and 2-fluoro groups in the target compound contrast with ethyl or methyl substituents in analogues (e.g., (4f) with 4-ethylpiperazine). Chlorine’s electron-withdrawing nature may reduce electron density on the benzothiazole, altering reactivity compared to alkyl-substituted derivatives .
Fluorophenyl-Containing Analogues

Compounds in and incorporate fluorophenyl groups in triazole systems.

Physicochemical Properties

Compound Melting Point (°C) Key Substituents Linker Type
Target Compound Not reported 4-Cl, 2-F Oxy-azetidine
(4c) 134.2–134.7 3,5-Dimethylpiperidine Propoxy
(4g) 99.2–99.7 4-Methylpiperazine Propoxy
(3d) 90.1–90.6 Piperidine Propoxy
  • The target’s chloro and fluoro substituents likely increase polarity and melting point compared to alkylated analogues like (4g) .

Biological Activity

The compound (3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-fluorophenyl)methanone is a complex organic molecule belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments. This article provides a comprehensive review of its biological activity, including mechanisms of action, target interactions, and relevant case studies.

Structural Features

The structural complexity of this compound is characterized by:

  • Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's biological properties.
  • Benzothiazole Moiety : Known for its diverse biological activities, this bicyclic structure enhances the interaction with various biological targets.
  • Chlorinated and Fluorinated Substituents : These modifications can significantly influence the pharmacokinetic and pharmacodynamic properties of the compound.

The biological activity of this compound involves several mechanisms:

  • Inhibition of Quorum Sensing : The compound has been shown to disrupt bacterial communication systems, particularly affecting the lasB quorum sensing systems in Gram-negative bacteria. This disruption can lead to reduced virulence and biofilm formation, making it a potential candidate for treating infections caused by resistant strains .
  • Interaction with Enzymatic Pathways : The benzothiazole component may interact with specific enzymes or receptors, modulating pathways relevant to inflammation and cancer .
  • Binding Affinity : The azetidine and phenyl rings contribute to the overall binding affinity and specificity towards molecular targets, enhancing its therapeutic potential .

Biological Activity Data

Biological Activity Description
Antimicrobial Effects Exhibits significant inhibition against various bacterial strains through quorum sensing disruption.
Anti-inflammatory Properties Modulates pathways that reduce inflammatory responses, potentially beneficial in chronic inflammatory diseases.
Anticancer Activity Preliminary studies suggest efficacy in inhibiting cancer cell proliferation through specific molecular interactions.

Study 1: Antimicrobial Efficacy

A study investigated the effectiveness of this compound against multi-drug resistant bacterial strains. Results indicated a significant reduction in biofilm formation and virulence factor production, supporting its potential use as an anti-infective agent .

Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that this compound could effectively inhibit IL-17 production in immune cells, suggesting its role in modulating inflammatory pathways. This finding points towards possible applications in autoimmune diseases .

Study 3: Anticancer Activity

Research focused on the compound's ability to induce apoptosis in cancer cells showed promising results, with increased rates of cell death observed in treated groups compared to controls. The mechanism was linked to the activation of specific apoptotic pathways .

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